N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
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Overview
Description
N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the use of a one-pot reaction where the starting materials are combined in a single reaction vessel, often using green solvents like PEG-400 and butan-1-ol . The reaction conditions usually involve refluxing the mixture for several hours to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of catalysts such as silica sulfuric acid, ammonium acetate, or zinc chloride to enhance the reaction efficiency . Microwave irradiation and palladium-catalyzed cross-coupling reactions are also employed to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles . The reaction conditions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their COX-2 inhibitory activity.
Imidazo[1,2-a]pyridines: These compounds are structurally related and have been explored for their potential as enzyme inhibitors and anticancer agents.
Uniqueness
N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the benzodioxole moiety, which may contribute to its distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c1-27-17-5-3-13(16-11-25-8-2-7-22-21(25)24-16)9-15(17)23-20(26)14-4-6-18-19(10-14)29-12-28-18/h2-11H,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOTVNQOIBNOSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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